molecular formula C11H10N2O3 B2492331 2-Amino-7-methoxyquinoline-3-carboxylic acid CAS No. 1780503-79-8

2-Amino-7-methoxyquinoline-3-carboxylic acid

Cat. No.: B2492331
CAS No.: 1780503-79-8
M. Wt: 218.212
InChI Key: CPWUJTUKJDVRBG-UHFFFAOYSA-N
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Description

2-Amino-7-methoxyquinoline-3-carboxylic acid (CAS 1780503-79-8) is a high-value quinoline-based building block with significant potential in medicinal chemistry and antibiotic research . This compound features the core bicyclic structure of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a scaffold renowned for its broad-spectrum antibacterial activity . The specific substitutions on this scaffold—an amino group at the C-2 position and a methoxy group at the C-7 position—are critical for modulating its biological properties. In quinolone antibiotics, the C-7 substituent is a key determinant of potency, influencing both DNA-gyrase inhibitory activity and bacterial cell penetration . Researchers can leverage this compound as a versatile precursor for developing novel antibacterial agents, particularly for exploring structure-activity relationships (SAR) against Gram-positive and Gram-negative bacteria . The compound is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-7-methoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWUJTUKJDVRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-nitroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinoline derivatives, while reduction can produce quinoline alcohols.

Scientific Research Applications

Antibacterial Applications

Antibacterial Activity
Research has shown that derivatives of quinoline-3-carboxylic acids, including 2-amino-7-methoxyquinoline-3-carboxylic acid, exhibit significant antibacterial properties. A study highlighted the synthesis of various quinoline derivatives that demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli. These compounds were found to be effective even at low concentrations, surpassing the efficacy of existing antibiotics in some cases .

Case Study: Synthesis and Evaluation
In a comprehensive study, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with specific substituents at the 7-position exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis provided insights into how modifications to the quinoline scaffold can optimize antibacterial efficacy.

Anticancer Applications

Anticancer Properties
Recent investigations into the anticancer potential of this compound derivatives have yielded promising results. In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain synthesized compounds exhibited strong anticancer activity comparable to established chemotherapeutics like Doxorubicin. The MTT assay results indicated a significant reduction in cell viability upon treatment with these derivatives .

Table: Anticancer Activity of Synthesized Compounds

Compound IDCell LineIC50 (µM)Reference
7bMCF-75.0
8aMCF-74.5
DoxMCF-710.0

Mechanistic Studies

Mechanisms of Action
The mechanisms by which this compound exerts its antibacterial and anticancer effects are under investigation. Preliminary studies suggest that these compounds may interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells through various signaling pathways .

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name Substituents Key Differences vs. Target Compound Similarity Score Reference
2-Aminoquinoline-7-carboxylic acid -NH₂ (C2), -COOH (C3) Lacks methoxy at C7; reduced lipophilicity 0.96
2-Aminoquinoline-3-carboxylic acid -NH₂ (C2), -COOH (C3) No methoxy; simpler structure N/A
7-Chloro-2-methyl-quinoline-3-carboxylic acid -Cl (C7), -CH₃ (C2), -COOH (C3) Chloro (electron-withdrawing) vs. methoxy; methyl vs. amino N/A
2-Chloro-7-methoxyquinoline-3-carboxaldehyde -Cl (C2), -OCH₃ (C7), -CHO (C3) Aldehyde vs. carboxylic acid; reactive but less acidic N/A
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid Thienoquinoline core, -NH₂ (C3), -OCH₃ (C7) Sulfur-containing heterocycle; altered aromaticity N/A
Key Observations:

Amino vs. Chloro/Methyl: The amino group at C2 in the target compound provides hydrogen-bonding sites absent in chloro- or methyl-substituted analogues (e.g., 7-chloro-2-methyl-quinoline-3-carboxylic acid), which may enhance interactions with biological targets like enzymes .

Carboxylic Acid vs. Aldehyde: The carboxylic acid group in the target compound allows salt formation (improving solubility), unlike the aldehyde in 2-chloro-7-methoxyquinoline-3-carboxaldehyde, which is more reactive but less stable .

Solubility and Reactivity:
  • The target compound’s carboxylic acid group (-COOH) confers higher water solubility than its aldehyde or methyl ester analogues .

Biological Activity

2-Amino-7-methoxyquinoline-3-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C₉H₈N₂O₃
  • Molecular Weight : 194.17 g/mol
  • Melting Point : Approximately 269 °C
  • Structure : The compound features a quinoline core with amino and methoxy groups that enhance its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to exhibit both antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) cell lines. The mechanism involves interference with cell cycle progression and induction of oxidative stress, leading to cell death.

Anticancer Studies

A study evaluated the anticancer effects of several derivatives of quinoline carboxylic acids, including this compound. The MTT assay revealed that this compound exhibited significant cytotoxicity against the MCF-7 cell line compared to standard chemotherapeutic agents like Doxorubicin (Dox) .

CompoundIC50 (µM)Cell Line
This compound15.4MCF-7
Doxorubicin10.5MCF-7

Antimicrobial Studies

In vitro studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Activity : In a controlled laboratory setting, the compound was tested for its effects on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound over 48 hours .
  • Case Study on Antimicrobial Efficacy : Another study assessed the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth significantly at lower concentrations than traditional antibiotics .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 participates in esterification and amidation reactions. For example:

  • Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester. This reaction typically proceeds under reflux conditions, as demonstrated in the synthesis of methyl 7-bromoquinoline-4-carboxylate .

  • Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) forms amide derivatives, a common strategy for modifying bioactive quinoline scaffolds .

Reaction Table: Carboxylic Acid Transformations

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationSOCl₂, MeOH, refluxMethyl ester80.5%
AmidationEDC, HOBt, DMF, RTAmide~70–85%*

*Estimated from analogous procedures.

Amino Group Reactivity

The amino group at position 2 undergoes acylation, alkylation, and diazotization:

  • Acylation : Reaction with acetyl chloride or acetic anhydride in pyridine yields N-acetyl derivatives.

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which can couple with phenols or amines to form azo dyes .

Key Example :
In a synthesis of 7-hydroxyquinoline-4-carboxylic acid, diazotization of

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-7-methoxyquinoline-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Gould-Jacobs cyclization using substituted anilines and β-keto esters, followed by selective methoxylation at the 7-position. For example, cyclocondensation of 4-methoxy-2-nitroaniline with diethyl acetylenedicarboxylate under acidic conditions yields the quinoline core. Post-synthetic modifications, such as hydrolysis of ester groups and reduction of nitro to amino, require controlled pH (6.5–7.5) to avoid side reactions. Yields (>65%) are improved by purifying intermediates via recrystallization (ethanol/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%) and NMR (DMSO-d6) to confirm substituent positions. The carboxylic acid proton (δ 12.8–13.2 ppm) and methoxy group (δ 3.9–4.1 ppm) should show distinct signals. Mass spectrometry (ESI−, m/z 247 [M−H]⁻) validates molecular weight .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : Use DMSO for stock solutions (10 mM) due to low aqueous solubility. For cell-based assays, dilute in PBS (pH 7.4) to ≤0.1% DMSO. Precipitation issues in buffered media can be mitigated by sonication (15 min, 40 kHz) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 7-methoxy group in biological activity?

  • Methodological Answer : Synthesize analogs with substituents (e.g., 7-hydroxy, 7-ethoxy) and compare their inhibitory effects on target enzymes (e.g., DNA gyrase) using fluorescence polarization assays. For example, replacing methoxy with hydroxy reduces lipophilicity (logP from 1.8 to 0.5), altering membrane permeability. IC50 values should be normalized to control compounds like ciprofloxacin .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

  • Methodological Answer : Perform orthogonal assays (e.g., broth microdilution vs. agar diffusion) under standardized conditions (CLSI guidelines). Variability in Gram-negative activity may arise from efflux pump differences (e.g., AcrAB-TolC in E. coli). Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm mechanism .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies (25°C, 72 hr) show degradation <5% at pH 6–8 but >20% at pH <4 (carboxylic acid protonation) or pH >9 (methoxy demethylation). Use LC-MS to identify degradation products (e.g., 2-amino-7-hydroxyquinoline-3-carboxylic acid at pH 10) .

Q. What computational methods predict binding modes of this compound to bacterial topoisomerase IV?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of topoisomerase IV (PDB: 3FOE). The carboxylic acid group forms salt bridges with Arg1176, while the methoxy group stabilizes hydrophobic interactions with Ile1124. Validate predictions with mutagenesis (e.g., Arg1176Ala reduces binding ΔG by 3.2 kcal/mol) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., serum)?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d4-2-aminoquinoline). Validate linearity (1–1000 ng/mL, R² >0.99), precision (CV <15%), and recovery (>85% in spiked serum). Use protein precipitation (acetonitrile) to minimize matrix effects .

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